molecular formula C6H3BrCl2O2S B1523748 5-Bromo-2-chlorobenzene-1-sulfonyl chloride CAS No. 81226-68-8

5-Bromo-2-chlorobenzene-1-sulfonyl chloride

Cat. No.: B1523748
CAS No.: 81226-68-8
M. Wt: 289.96 g/mol
InChI Key: QWVGJTXXYAIKIB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVGJTXXYAIKIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679092
Record name 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81226-68-8
Record name 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzene-1-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. This can be achieved by reacting 5-bromo-2-chlorobenzene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often produced in bulk and stored under inert conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Chemical Properties and Reactivity

5-Bromo-2-chlorobenzene-1-sulfonyl chloride has the molecular formula C₆H₃BrCl₂O₂S and a molecular weight of approximately 289.96 g/mol. It appears as a white to yellow solid and is classified as hazardous due to its corrosive nature and potential to cause severe skin burns and eye damage upon contact . The compound's reactivity is primarily attributed to the presence of both sulfonyl chloride and halogen substituents, which facilitate various chemical transformations.

Pharmaceutical Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical compounds. It is particularly useful in developing drugs targeting bacterial infections due to its ability to modify biological molecules . The compound can be employed in nucleophilic substitution reactions, where the sulfonyl chloride group can be replaced by various nucleophiles, including amines and alcohols, facilitating the creation of diverse medicinal compounds.

Organic Chemistry Reactions

The compound participates in several important organic reactions:

  • Nucleophilic Substitution : The sulfonyl chloride group can be substituted by nucleophiles, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Coupling Reactions : It is involved in coupling reactions such as Suzuki-Miyaura coupling, which are crucial for forming carbon-carbon bonds in complex organic molecules.
  • Modification of Biomolecules : Research indicates that this compound can interact with amino acids and enzymes, potentially modifying their properties and functions. This aspect makes it a candidate for drug discovery and development .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the use of this compound in synthesizing novel antibacterial agents. By reacting it with various amines, researchers successfully created sulfonamide derivatives that exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the compound's effectiveness in facilitating the formation of biologically active sulfonamides.

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that this compound could act as an inhibitor, providing insights into its potential therapeutic applications. The study utilized kinetic assays to quantify enzyme activity before and after exposure to varying concentrations of the compound, demonstrating its inhibitory effects .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the sulfonyl chloride group .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
  • CAS No.: 81226-68-8
  • Molecular Formula : C₆H₃BrCl₂O₂S
  • Molecular Weight : 289.96 g/mol
  • Physical Properties: Boiling Point: 343.367°C (760 mmHg) Density: 1.88 g/cm³ Storage: Not explicitly stated, but typically stored under inert conditions due to reactivity.
  • Hazards : H317 (may cause allergic skin reaction), H319 (causes serious eye irritation) .

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. The bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .

Structural and Functional Analogues

Key analogues include sulfonyl halides and derivatives with varying substituents. Below is a comparative analysis:

Table 1: Comparative Data for this compound and Analogues
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Hazard Statements Applications
This compound 81226-68-8 C₆H₃BrCl₂O₂S 289.96 Br (C5), Cl (C2) 343.367 1.88 H317, H319 Cross-coupling, sulfonamide synthesis
5-Bromo-2-chlorobenzene-1-sulfonyl fluoride 1934434-93-1 C₆H₃BrClFO₂S 273.50 Br (C5), Cl (C2), F (SO₂) N/A N/A H302, H314, H335 Fluorinated intermediates
5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride N/A C₇H₅BrClFO₃S 304.53 Br (C5), F (C3), OCH₃ (C2) N/A N/A Not specified Specialty sulfonylation reactions
5-Bromo-2-cyanobenzene-1-sulfonyl chloride N/A C₇H₃BrClNO₂S 285.53 Br (C5), CN (C2) N/A N/A Likely H302, H318 (inferred) Nitrile-containing drug intermediates

Key Differences and Trends

Reactivity :
  • Electron-Withdrawing Groups (EWGs): The cyano group (C≡N) in 5-bromo-2-cyanobenzene-1-sulfonyl chloride enhances electrophilicity at the sulfonyl group, accelerating nucleophilic substitutions .
  • Halogen Effects :

    • Replacing chloride with fluoride (sulfonyl fluoride analog) decreases molecular weight and alters leaving group ability. Fluorides are less reactive in nucleophilic substitutions but more stable under acidic conditions .
Hazard Profile :
  • The sulfonyl fluoride derivative (H314: causes severe skin burns) is more corrosive than the parent chloride (H317/H319) .
  • Cyanobenzene-sulfonyl chloride may introduce additional toxicity (e.g., H302: harmful if swallowed) due to the nitrile group, though specific data are lacking .

Biological Activity

5-Bromo-2-chlorobenzene-1-sulfonyl chloride, an aromatic sulfonyl chloride, is a compound with notable biological activity, primarily due to its reactivity as a sulfonyl chloride and the presence of halogen substituents. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C₆H₃BrCl₂O₂S
  • Molecular Weight : 289.96 g/mol
  • Appearance : White to yellow solid
  • Boiling Point : Approximately 343.37 °C
  • Hazards : Corrosive and can cause severe skin burns and eye damage upon contact .

This compound exhibits significant reactivity with biological molecules, particularly amino acids and enzymes. The sulfonyl chloride group can undergo nucleophilic substitution reactions, potentially modifying the properties and functions of target biomolecules. Research indicates that compounds containing sulfonyl chlorides can interact with various biological systems, which may lead to therapeutic applications or serve as enzyme inhibitors.

Enzyme Inhibition

Studies have shown that this compound acts as an inhibitor for certain cytochrome P450 enzymes:

EnzymeInhibition Status
CYP1A2Inhibitor
CYP2C9Inhibitor
CYP2C19Not an inhibitor
CYP3A4Not an inhibitor
CYP2D6Not an inhibitor

This inhibition profile suggests potential applications in drug metabolism modulation .

Antioxidant Activity

Research has evaluated the antioxidant properties of sulfonamide derivatives related to this compound. The compound showed moderate activity in radical scavenging assays, indicating its potential to mitigate oxidative stress:

CompoundIC50 (µg/mL)
Sulfonamide 6j52.77
Benzonitrile86.21

These findings suggest that structural modifications can enhance or diminish antioxidant activity, emphasizing the importance of substituent effects on biological properties .

Study on Antiproliferative Activity

A recent investigation evaluated the antiproliferative effects of various sulfonamide derivatives, including those derived from this compound, across multiple cancer cell lines (leukemia, lung cancer, etc.). None of the tested compounds exhibited significant activity against the cancer cell lines evaluated. This highlights the necessity for further structural optimization to improve efficacy against specific cancer types .

Interaction with Biological Molecules

Research into the interactions of this compound with enzymes has revealed insights into its potential as a drug candidate. The compound's ability to modify enzyme activity positions it as a candidate for developing new therapeutic agents targeting specific pathways in disease processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-2-chlorobenzene-1-sulfonyl chloride?

  • Methodology : Begin with a benzene derivative and introduce sulfonyl and halogen groups sequentially. For instance:

  • Step 1 : Sulfonate benzene using chlorosulfonic acid to form benzenesulfonyl chloride.
  • Step 2 : Introduce bromine and chlorine via electrophilic substitution. Optimize reaction conditions (e.g., Lewis acids like FeCl₃ for regioselectivity) to ensure proper positioning of substituents (bromo at position 5, chloro at position 2). Monitor reaction progress via TLC and purify via recrystallization or column chromatography .
    • Key Considerations : Halogenation order impacts regiochemistry due to directing effects of sulfonyl groups. Use anhydrous conditions to avoid hydrolysis of the sulfonyl chloride .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., deshielded protons near electron-withdrawing groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M]⁺) and isotopic patterns (Br/Cl).
  • HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .
    • Validation : Cross-reference spectral data with literature or databases like PubChem (CID: 50988834) .

Advanced Research Questions

Q. How can researchers address competing reactivity of bromine and chlorine in nucleophilic substitution reactions?

  • Experimental Design :

  • Variable Testing : Systematically alter solvents (polar aprotic vs. nonpolar), temperatures, and catalysts (e.g., CuI for Ullmann-type couplings).
  • Computational Modeling : Use DFT calculations to predict activation energies for Br vs. Cl substitution. Compare with experimental outcomes .
    • Case Study : In Suzuki couplings, bromine typically reacts faster than chlorine. However, steric hindrance near the sulfonyl group may alter reactivity—test via competitive reactions with arylboronic acids .

Q. How to resolve contradictions in reported yields for sulfonamide derivatization reactions?

  • Root Cause Analysis : Contradictions may arise from moisture sensitivity, competing side reactions (e.g., hydrolysis), or varying stoichiometry.
  • Methodology :

  • Reproducibility Checks : Replicate literature procedures under strictly anhydrous conditions (e.g., Schlenk techniques).
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., equivalents of amine nucleophiles, reaction time).
  • In Situ Monitoring : Employ IR spectroscopy to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm⁻¹) .

Q. What strategies mitigate decomposition of this compound during storage?

  • Stability Studies :

  • Condition Testing : Store samples under inert atmosphere (N₂/Ar), low temperature (–20°C), and desiccated environments. Monitor decomposition via periodic HPLC .
  • Decomposition Products : Hydrolysis generates HCl and sulfonic acids—confirm via pH testing of aged samples .
    • Best Practices : Use amber vials to prevent photodegradation and aliquot small quantities for frequent use .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Acid-resistant gloves, goggles, and lab coats. Conduct reactions in a fume hood due to HCl/SO₂ emission risks .
  • First Aid : For skin contact, rinse immediately with water (15+ minutes). Inhalation requires fresh air and medical attention .
  • Waste Disposal : Neutralize with cold sodium bicarbonate before disposal as hazardous waste .

Data Contradiction and Validation

Q. How to interpret conflicting literature data on the compound’s solubility in organic solvents?

  • Methodology :

  • Solubility Screening : Test in dichloromethane, THF, and acetonitrile at controlled temperatures (25°C vs. 40°C).
  • Quantification : Use gravimetric analysis (evaporate saturated solutions to dryness) .
    • Hypothesis Testing : Discrepancies may arise from polymorphic forms or residual solvents—characterize via XRPD .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chlorobenzene-1-sulfonyl chloride
Reactant of Route 2
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5-Bromo-2-chlorobenzene-1-sulfonyl chloride

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